molecular formula C6H8O B3049174 (1S,5R)-bicyclo[3.1.0]hexan-2-one CAS No. 196488-92-3

(1S,5R)-bicyclo[3.1.0]hexan-2-one

Cat. No. B3049174
CAS RN: 196488-92-3
M. Wt: 96.13 g/mol
InChI Key: HFCMQKFXCMZZMZ-UHNVWZDZSA-N
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Description

“(1S,5R)-bicyclo[3.1.0]hexan-2-one” is a chemical compound with the IUPAC name "(1S,5R)-1-phenyl-3-oxabicyclo [3.1.0]hexan-2-one" . It has a molecular weight of 174.2 .


Molecular Structure Analysis

The molecular structure of “this compound” includes 10 non-H bonds, 1 multiple bond, 1 double bond, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, and 1 ketone (aliphatic) .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 174.2 . The compound has a topological polar surface area of 26.3 Ų .

Scientific Research Applications

Synthesis and Scale-up

  • Synthesis Approach : A practical and scalable synthesis method for 1R,5S-bicyclo[3.1.0]hexan-2-one from (R)-1,2-epoxyhex-5-ene has been developed, utilizing catalytic intramolecular cyclopropanation followed by oxidation to the desired ketone. This approach has been successfully scaled to multi-kilogram levels (Alorati et al., 2007).

Electronic Effects in π-Facial Selectivity

  • Electronic Influence in Reactions : The bicyclo[2.1.1]hexan-2-one system, closely related to (1S,5R)-bicyclo[3.1.0]hexan-2-one, serves as a probe for studying long-range electronic effects on pi-face selectivity during hydride reduction, with computational studies demonstrating predictability at the semi-empirical level (Mehta et al., 2001).

Conformational Locking in Biological Molecules

  • Biological Applications : Bicyclo[3.1.0]hexane and its analogues have diverse biological activities, being used in conformationally locked analogues of nucleoside building blocks, bioactive compounds, novel materials, and catalysts. Examples include Methanoproline 1, inhibiting proline metabolism, and 3-azabicyclo[3.1.0]hex-6-ylamine, a constituent of the antibiotic trovafloxacin (Jimeno et al., 2011).

Catalytic Isomerization

  • Isomerization Processes : Catalytic isomerization of 1,5-enynes using cationic triphenylphosphinegold(I) complexes produces a variety of bicyclo[3.1.0]hexene structures, demonstrating versatility in producing different configurations, including enantioenriched ones (Luzung et al., 2004).

Spectroscopic Studies

  • NMR Analysis : Bicyclo[3.1.0]hexane systems display intriguing long-range spin-spin coupling, as demonstrated in specific compounds through NMR spectroscopy, contributing to understanding molecular dynamics and structure (Briden et al., 1968).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P351, P338 .

properties

IUPAC Name

(1S,5R)-bicyclo[3.1.0]hexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-6-2-1-4-3-5(4)6/h4-5H,1-3H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCMQKFXCMZZMZ-UHNVWZDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H]2[C@H]1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449070
Record name Bicyclo[3.1.0]hexan-2-one, (1S,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

196488-92-3
Record name Bicyclo[3.1.0]hexan-2-one, (1S,5R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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